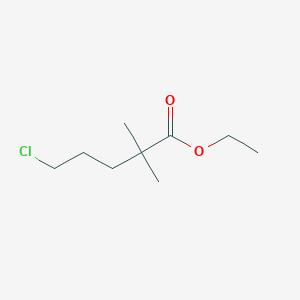

ethyl 5-chloro-2,2-dimethylpentanoate

Description

Properties

IUPAC Name |

ethyl 5-chloro-2,2-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-4-12-8(11)9(2,3)6-5-7-10/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDXRSMEHQICCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465408 | |

| Record name | 5-Chloro-2,2-dimethylpentanoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149105-21-5 | |

| Record name | 5-Chloro-2,2-dimethylpentanoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Chloro 2,2 Dimethylpentanoate and Analogues

Strategies for Constructing the 5-Chloro-2,2-Dimethylpentanoate Backbone

The fundamental challenge in synthesizing ethyl 5-chloro-2,2-dimethylpentanoate lies in the efficient construction of the 5-chloro-2,2-dimethylpentanoate backbone. This section explores established and alternative strategies to achieve this.

A primary and widely utilized method for creating the carbon skeleton of this compound is the C-alkylation of 2-methylpropanoic acid esters. This approach involves the formation of a carbanion from the ester, which then acts as a nucleophile to attack a dihalogenated alkane.

The choice of the alkylating agent is critical in this synthesis. 1-Bromo-3-chloropropane (B140262) is a favored reagent due to the differential reactivity of the carbon-halogen bonds. The carbon-bromine bond is more labile and thus more susceptible to nucleophilic attack by the carbanion, leaving the chloro group intact for subsequent chemical modifications. This selective reactivity is crucial for the direct formation of the desired 5-chloro-2,2-dimethylpentanoate structure.

Alternatively, 1,3-dibromopropane (B121459) can be employed as the alkylating agent. While this reagent can also yield the desired product, it may lead to a mixture of products, including the corresponding 5-bromo-2,2-dimethylpentanoate, which would then require an additional step to convert the bromo group to a chloro group if the latter is specifically needed. The reaction conditions can be optimized to favor the mono-alkylation product.

A study highlighted the alkylation of the lithium enolate of ethyl isobutyrate with 1-bromo-3-chloropropane as a key step in the synthesis of a precursor to gemcitabine, an important pharmaceutical agent. This underscores the industrial relevance of this synthetic route.

The formation of the carbanion at the α-carbon of the 2-methylpropanoic acid ester requires the use of a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation. LDA is a sterically hindered base, which minimizes the likelihood of it acting as a nucleophile and attacking the ester's carbonyl group.

The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the resulting carbanion and to control the reaction's exothermicity. The addition of the dihalogenated alkane to the solution of the ester enolate initiates the alkylation process, leading to the formation of the new carbon-carbon bond and the desired pentanoate backbone. The strength of the base is crucial for achieving complete deprotonation and ensuring high yields of the alkylated product.

| Parameter | Details | References |

| Substrate | Ethyl 2-methylpropanoate (B1197409) (Ethyl Isobutyrate) | |

| Alkylating Agent | 1-Bromo-3-chloropropane or 1,3-Dibromopropane | |

| Base | Lithium Diisopropylamide (LDA) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | -78 °C |

While C-alkylation is a dominant strategy, research has explored alternative pathways to the pentanoic acid core of this compound. One such alternative involves the ring-opening of cyclic precursors. For instance, derivatives of 2,2-dimethyl-gamma-butyrolactone can be subjected to ring-opening reactions with reagents that introduce the chloro group and the ester functionality. This approach can offer advantages in terms of stereocontrol and the introduction of other functional groups.

Another potential route could involve the use of organometallic reagents. For example, a Grignard reagent derived from a suitable chloroalkane could be reacted with a Michael acceptor derived from a 2-methylpropanoic acid derivative. However, the compatibility of the Grignard reagent with the ester functionality would need to be carefully considered.

C-Alkylation of 2-Methylpropanoic Acid Esters with Dihalogenated Alkanes.

General Synthetic Approaches for Chloroester Formation

Beyond the specific synthesis of this compound, general methods for the formation of chloroesters are relevant and can be applied to the synthesis of its analogues.

A general and effective method for the synthesis of chloroesters involves the cleavage of ethers with acyl chlorides, often in the presence of a Lewis acid catalyst. This reaction proceeds through the activation of the ether oxygen by the Lewis acid, followed by nucleophilic attack of the chloride from the acyl chloride.

For example, the reaction of a cyclic ether like tetrahydrofuran with an acyl chloride such as acetyl chloride in the presence of a catalyst like zinc chloride can yield a 4-chlorobutyl ester. This strategy can be adapted to produce a variety of chloroesters by varying the ether and the acyl chloride. The mechanism involves the formation of an oxonium ion intermediate, which is then opened by the chloride ion. This method provides a versatile route to chloroesters with different chain lengths and substitution patterns.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | References |

| Ether (e.g., Tetrahydrofuran) | Acyl Chloride (e.g., Acetyl Chloride) | Lewis Acid (e.g., Zinc Chloride) | Chloroester |

Catalytic Systems for Chloroester Synthesis (e.g., ZnO, Bi(NO₃)₃·5H₂O)

Modern synthetic strategies for chloroesters increasingly rely on efficient and reusable catalysts to drive reactions under mild conditions. Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and zinc oxide (ZnO) have emerged as notable catalytic systems.

Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): Bismuth(III) nitrate pentahydrate has proven to be a mild and highly efficient Lewis acid catalyst for producing chloroesters from the cleavage of ethers with acid chlorides. libretexts.org This method is particularly attractive due to its operational simplicity and green chemistry credentials. A key advantage is its effectiveness under solvent-free conditions, which simplifies work-up procedures and reduces hazardous waste. asianpubs.orgacs.org Research has demonstrated that Bi(NO₃)₃·5H₂O can be used in catalytic amounts (e.g., 5 mol%) to achieve high yields. libretexts.org Furthermore, the catalyst exhibits excellent reusability; it can be recovered by simple filtration after the reaction and reused for multiple cycles without a significant loss of activity. libretexts.orgasianpubs.org

Zinc Oxide (ZnO): Zinc oxide, particularly in its nanocrystalline form, is recognized as an inexpensive, non-toxic, and environmentally friendly heterogeneous catalyst for various organic transformations. google.comquizlet.com While its application is well-documented in reactions like transesterification of esters wikipedia.org, its use in the direct synthesis of chloroesters is an area of growing interest. Nanocrystalline ZnO has been successfully employed as a reusable catalyst in the synthesis of complex chlorinated heterocyclic compounds, demonstrating its compatibility with chlorination reactions in aqueous media. researchgate.net The catalytic activity of ZnO is often attributed to its high surface area and the presence of both acidic and basic sites, which can facilitate key steps in esterification and related transformations. jove.comdtic.mil

Below is a comparative table of these catalytic systems for chloroester synthesis.

| Catalyst Feature | Bi(NO₃)₃·5H₂O | ZnO |

| Reaction Type | Cleavage of ethers with acid chlorides libretexts.org | Transesterification, synthesis of complex chlorinated molecules wikipedia.orgresearchgate.net |

| Key Advantages | High efficiency, mild conditions, reusability libretexts.orgasianpubs.org | Low cost, low toxicity, heterogeneous nature google.comjove.com |

| Conditions | Often solvent-free, room temperature researchgate.net | Can be used in aqueous media, often requires reflux researchgate.net |

| Reusability | Can be reused at least six times without significant loss of activity asianpubs.org | Can be separated and reused multiple times researchgate.net |

Enantioselective Protonation of Chiral Enolates for α-Chloroesters

The synthesis of chiral α-chloroesters represents a significant challenge in asymmetric synthesis. A powerful strategy to achieve this is the enantioselective protonation of a chiral enolate intermediate. masterorganicchemistry.comstackexchange.com This method allows for the precise installation of a stereocenter at the α-position of the ester.

The process typically involves the reaction of an α,α-dichloroaldehyde with a phenol (B47542) in the presence of a chiral N-heterocyclic carbene (NHC) catalyst, derived from a triazolium salt. chegg.comrsc.org The proposed mechanism involves the following key steps:

The NHC catalyst adds to the dichloroaldehyde.

Subsequent elimination of hydrogen chloride generates a zwitterionic azolium enolate. This enolate intermediate is chiral. chegg.comrsc.org

A carefully chosen proton source, often a phenol, then protonates this chiral enolate. The facial selectivity of this protonation step is directed by the chiral environment of the catalyst, leading to the formation of the enantioenriched α-chloroester. chegg.com

The reaction is sensitive to conditions, and optimization often involves screening different catalysts, bases, and proton sources to achieve high yields and enantioselectivity. chegg.com This methodology has been successfully applied to a range of substrates, yielding α-chloro aryl esters that can be further transformed into other valuable chiral molecules with high retention of enantiomeric purity. masterorganicchemistry.com

Optimization of Synthetic Efficiency and Selectivity

Optimizing the synthesis of compounds like this compound requires careful control over reaction conditions to maximize product formation and minimize undesirable side reactions. This involves strategies to enhance yield and to direct the regiochemical outcome of key transformations.

Yield Enhancement Strategies and Minimization of By-products

Maximizing the yield of the desired product is a primary goal in synthetic chemistry. For esterification reactions, such as the formation of the ethyl ester group, established principles can be applied. In Fischer esterification, which is an equilibrium-limited process, the yield can be increased by using one of the reactants, typically the alcohol, in a large excess to shift the equilibrium towards the product side. masterorganicchemistry.comchegg.com Another effective strategy is the removal of the water by-product as it forms, often through azeotropic distillation or the use of a dehydrating agent. stackexchange.com

When forming the chloroalkane portion of the molecule, by-products can arise from side reactions like elimination (dehydration of an alcohol precursor) or incomplete reaction. quizlet.com To minimize these, purification is critical. A common work-up procedure involves:

Washing: The crude product is washed with a basic solution, such as sodium hydrogen carbonate, to neutralize and remove any acidic impurities like excess HCl. savemyexams.com

Drying: An anhydrous salt is used to remove residual water from the organic product. savemyexams.com

Distillation: The final product is purified by distillation, collecting the fraction that boils at the specific boiling point of the target compound, thereby separating it from unreacted starting materials and non-volatile by-products. quizlet.comsavemyexams.com

The use of ionic liquids as a medium for converting alcohols to haloalkanes has also been shown to improve yields and product purity by allowing for higher reaction temperatures and simplified product isolation. google.com

Regiochemical Control in Halogenation and Alkylation Steps

Achieving the correct substitution pattern is paramount. The synthesis of this compound requires precise control over where the chloro and methyl groups are placed.

Regiochemical Control in Alkylation: The introduction of the two methyl groups at the C2 position (the α-carbon) can be controlled through the alkylation of an enolate. For an unsymmetrical ketone or ester, two different enolates can potentially form. jove.com The regioselectivity is governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: Favors the formation of the less substituted (less sterically hindered) enolate. This is typically achieved by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent. The kinetic enolate forms faster and, at low temperatures, does not have enough energy to equilibrate to the more stable thermodynamic form. jove.com

Thermodynamic Control: Favors the formation of the more stable, more substituted enolate. This is achieved using a smaller, weaker base (like sodium ethoxide) in a protic solvent at higher temperatures (e.g., room temperature), allowing the reaction to reach equilibrium. jove.com

To synthesize the 2,2-dimethyl structure, a precursor like ethyl 3-methylbutanoate could be subjected to α-alkylation under conditions that favor the formation of the enolate at the C2 position, followed by trapping with a methylating agent. A second alkylation would complete the gem-dimethyl group.

Regiochemical Control in Halogenation: The placement of the chlorine atom at the C5 position, away from the deactivating influence of the ester group, requires specific halogenation methods. Direct α-halogenation of the ester via the Hell-Volhard-Zelinsky reaction would place the halogen at the C2 position. chemistrysteps.com To achieve C5-chlorination, a radical halogenation approach is often necessary. In radical halogenation, chlorination can be less selective than bromination. youtube.com The selectivity is influenced by the stability of the radical intermediate formed. However, functional groups can exert a deactivating effect on adjacent positions. The electron-withdrawing ester group deactivates the α- and β-positions to radical attack, making the more remote C-H bonds (at C4 and C5) more susceptible to halogenation. dtic.mil

| Control Factor | Alkylation (α-position) | Halogenation (remote position) |

| Objective | Form C-C bond at a specific carbon. | Form C-X bond at a specific carbon. |

| Key Strategy | Kinetic vs. Thermodynamic enolate formation. jove.com | Radical halogenation, exploiting electronic effects of substituents. dtic.milyoutube.com |

| Typical Reagents | Base (e.g., LDA for kinetic, NaOEt for thermodynamic), alkyl halide. jove.com | Halogen (e.g., Cl₂) with UV light or radical initiator. |

| Controlling Factors | Choice of base, temperature, solvent. jove.com | Inherent reactivity of C-H bonds, deactivating effects of functional groups. dtic.mil |

Green Chemistry Integration in Synthesis Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free Reaction Conditions

One of the most impactful green chemistry principles is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. chemistrysteps.comacs.org Performing reactions under solvent-free, or "neat," conditions offers numerous advantages, including reduced pollution, lower costs, and simplified experimental procedures. acs.orgquizlet.com

As previously discussed, the synthesis of chloroesters using a Bi(NO₃)₃·5H₂O catalyst is a prime example of a solvent-free reaction. libretexts.orgasianpubs.org The reactants are mixed directly with a catalytic amount of the solid catalyst, often at room temperature, leading to high yields of the desired chloroester. researchgate.net This approach avoids the need for large volumes of solvent for both the reaction and the subsequent purification, significantly improving the process's environmental footprint. asianpubs.orgacs.org The development of such solvent-free methods is a key trend in modern organic synthesis.

Recyclable and Heterogeneous Catalysis

Esterification: The esterification of the sterically hindered 2,2-dimethylpentanoic acid moiety presents a significant challenge. Traditional homogeneous acid catalysts, such as sulfuric acid, are effective but lead to corrosive reaction mixtures and difficult purification procedures. Heterogeneous solid acid catalysts provide a compelling alternative.

Recent research has focused on the development of various solid acid catalysts that are effective for esterification reactions. These include:

Sulfonic Acid-Functionalized Materials: Porous materials, such as silica (B1680970) (SBA-15), mesoporous zeolites (ZSM-5), and metal-organic frameworks (MOFs) like MIL-101, can be functionalized with sulfonic acid groups (-SO₃H). aurak.ac.aeresearchgate.netrsc.org These materials act as strong Brønsted acids, effectively catalyzing the esterification of carboxylic acids. aurak.ac.aeresearchgate.net Their high surface area and well-defined pore structures can enhance catalytic activity. For the synthesis of this compound, a sulfonic acid-functionalized silica or zeolite could be employed in a batch reactor, facilitating easy separation of the catalyst by simple filtration upon reaction completion. These catalysts have demonstrated excellent reusability over multiple cycles without significant loss of activity. researchgate.netrsc.org

Magnetic Nanoparticles: To further simplify catalyst recovery, solid acid catalysts can be immobilized on magnetic nanoparticles (e.g., Fe₃O₄). nih.govrsc.org For instance, poly(ionic liquid)s with acidic functionalities can be polymerized onto the surface of silica-coated magnetic nanoparticles. nih.govrsc.org These catalysts can be efficiently removed from the reaction mixture using an external magnetic field, eliminating the need for filtration. This approach has been successfully applied to the esterification of long-chain fatty acids and could be adapted for the synthesis of the target ester. nih.govrsc.org

Waste-Derived Catalysts: In a move towards a circular economy, researchers have explored the use of waste materials as precursors for solid acid catalysts. For example, waste cigarette filters have been utilized as a carbon source for the production of carbon-based solid acid catalysts through hydrothermal carbonization and sulfonation. Such catalysts have shown high activity in the esterification of oleic acid and could potentially be applied to the synthesis of other esters.

The table below summarizes some representative heterogeneous catalysts and their potential application in the esterification step for the synthesis of this compound.

| Catalyst Type | Support Material | Active Group | Potential Yield | Recyclability | Reference |

| Sulfonic Acid-Functionalized Silica | SBA-15 | -SO₃H | High | Excellent | aurak.ac.aeresearchgate.net |

| Sulfonic Acid-Functionalized MOF | MIL-101 | -SO₃H | High | Excellent | rsc.org |

| Magnetic Nanoparticle Catalyst | Fe₃O₄@SiO₂ | Poly(ionic liquid)-SO₃H | High | Excellent | nih.govrsc.org |

Chlorination: The introduction of the chlorine atom at the 5-position could be achieved through various routes, including the chlorination of a suitable precursor alcohol. Heterogeneous catalysts can also play a role in this transformation, offering improved selectivity and safety.

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scalability. The synthesis of this compound is well-suited for a continuous flow approach, potentially allowing for a telescoped, multi-step synthesis without the isolation of intermediates.

A plausible continuous flow setup for the synthesis of this compound could involve the following stages:

Esterification in a Packed-Bed Reactor: A solution of 5-chloro-2,2-dimethylpentanoic acid and ethanol (B145695) could be continuously pumped through a heated column packed with a solid acid catalyst, such as one of the heterogeneous catalysts described in section 2.4.2. The use of a packed-bed reactor allows for a high catalyst-to-substrate ratio and efficient conversion. The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for optimization of the reaction conditions to maximize the yield of the ester.

In-situ Generation and Reaction of Chlorine: For the chlorination step, continuous flow offers a significant safety advantage by allowing for the in-situ generation and immediate consumption of hazardous reagents like chlorine gas. For instance, an aqueous solution of HCl and an oxidant like NaOCl can be mixed in a T-mixer to generate chlorine gas, which is then directly introduced into the flow stream containing the substrate to be chlorinated. This approach has been demonstrated for the C-H chlorination of cyclic alkanes and could be adapted for the terminal chlorination of a suitable precursor to this compound. researchgate.netrsc.org

The table below outlines a conceptual continuous flow process for the synthesis of this compound.

| Step | Reactor Type | Reagents | Catalyst | Key Parameters | Potential Outcome | Reference |

| Esterification | Packed-Bed Reactor | 5-chloro-2,2-dimethylpentanoic acid, Ethanol | Solid Acid Catalyst (e.g., Sulfonic Acid-functionalized Silica) | Temperature, Flow Rate, Catalyst Loading | High yield of this compound | aurak.ac.aeresearchgate.net |

| Chlorination | Microreactor | Alkane precursor, HCl, NaOCl | UV light (photo-chlorination) | Residence Time, Reagent Stoichiometry | In-situ generation and reaction of chlorine for improved safety | researchgate.netrsc.org |

This integrated flow system would minimize manual handling of intermediates and hazardous materials, leading to a safer and more efficient manufacturing process.

Purification and Isolation Methodologies for Intermediates and Products

The effective purification and isolation of intermediates and the final product are critical for obtaining high-purity this compound. A combination of techniques can be employed to remove unreacted starting materials, catalysts, and byproducts.

Initial Workup: Following the reaction, a preliminary workup is typically required. This may involve:

Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by simple filtration or, in the case of magnetic catalysts, by using an external magnet. nih.govrsc.org

Washing: The crude product mixture can be washed with water to remove any water-soluble impurities. If a homogeneous acid catalyst was used, a wash with a mild base, such as sodium bicarbonate solution, would be necessary to neutralize the acid.

Purification Techniques:

Distillation: Given that this compound is likely to be a liquid with a distinct boiling point, fractional distillation under reduced pressure is a primary method for its purification. This technique separates compounds based on differences in their boiling points and is effective for removing less volatile impurities. scribd.com

Chromatography: For achieving very high purity or for separating the target compound from isomers or closely related impurities, chromatographic techniques are invaluable.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or flash chromatography using a silica gel column can be employed. The choice of eluent (a mixture of non-polar and polar solvents) is crucial for achieving good separation. For chlorinated long-chain esters, a combination of hexane (B92381) and ethyl acetate (B1210297) is often a good starting point. The separation of chlorinated paraffins, which are structurally similar to the target molecule, has been extensively studied using various chromatographic methods, including both normal-phase and reversed-phase chromatography. chromatographyonline.comchromatographyonline.com

Gas Chromatography (GC): For analytical purposes and for the purification of small quantities, gas chromatography can be used. Comprehensive two-dimensional gas chromatography (GC×GC) offers very high resolution and is particularly useful for separating complex mixtures of isomers, as has been demonstrated for short-chain chlorinated paraffins. nih.gov

The table below summarizes the key purification steps and techniques applicable to this compound.

| Purification Step | Technique | Purpose | Key Considerations | Reference |

| Catalyst Removal | Filtration/Magnetic Separation | Removal of heterogeneous catalyst | Efficiency of catalyst recovery | nih.govrsc.org |

| Workup | Liquid-Liquid Extraction | Removal of water-soluble impurities and catalyst residues | Choice of washing solution (water, mild base) | scribd.com |

| Primary Purification | Fractional Distillation | Separation based on boiling point | Vacuum level to prevent decomposition | scribd.com |

| High-Purity Separation | Liquid Chromatography (HPLC/Flash) | Removal of isomers and closely related impurities | Stationary phase (e.g., silica gel) and mobile phase composition | chromatographyonline.comchromatographyonline.com |

| Analytical Separation | Gas Chromatography (GC/GC×GC) | High-resolution separation for analysis and small-scale purification | Column type and temperature program | nih.gov |

By employing a combination of these advanced synthetic and purification methodologies, it is possible to develop a robust, efficient, and sustainable process for the production of high-purity this compound and its analogues.

Chemical Reactivity and Mechanistic Studies of Ethyl 5 Chloro 2,2 Dimethylpentanoate

Nucleophilic Substitution Reactions at the Chlorinated Position

The carbon-chlorine bond in ethyl 5-chloro-2,2-dimethylpentanoate is a primary alkyl halide. The reactivity of this site is subject to nucleophilic attack, leading to the displacement of the chloride ion. The specific pathway of this substitution is heavily influenced by the structure of the substrate.

Nucleophilic substitution at a primary alkyl halide can theoretically proceed via either an SN1 (unimolecular) or SN2 (bimolecular) mechanism.

The SN1 pathway proceeds through a carbocation intermediate. Primary carbocations are notoriously unstable, making the SN1 pathway highly unfavorable for most primary alkyl halides under standard conditions. For this compound, the formation of a primary carbocation at the C-5 position would be energetically costly, rendering the SN1 mechanism unlikely unless rearrangement to a more stable carbocation is possible, which is not structurally favored in this case.

Table 1: Comparison of SN1 and SN2 Pathways for this compound

| Feature | SN2 Pathway | SN1 Pathway |

| Substrate | Primary (1°) Alkyl Halide | Primary (1°) Alkyl Halide |

| Mechanism | Bimolecular, single step | Unimolecular, two steps |

| Intermediate | Pentacoordinate transition state | Primary carbocation |

| Rate Determining Step | Nucleophilic attack | Carbocation formation |

| Steric Hindrance | Highly sensitive; rate decreases with bulk | Less sensitive to initial attack |

| Favored by | Strong, unhindered nucleophiles | Polar protic solvents, weak nucleophiles |

| Likelihood for this compound | Favored pathway | Highly Unlikely |

The primary alkyl chloride can react with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Oxygen Nucleophiles: Reaction with hydroxide (B78521) (OH⁻) or alkoxide (RO⁻) ions would yield the corresponding alcohol, 5-hydroxy-2,2-dimethylpentanoate, or ether, respectively. These reactions would proceed via an SN2 mechanism.

Nitrogen Nucleophiles: Ammonia, primary amines, or secondary amines can act as nucleophiles to form the corresponding primary, secondary, or tertiary amines. Azide (N₃⁻) is an excellent nucleophile for SN2 reactions and would readily displace the chloride to form an azido-ester derivative.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or Grignard reagents, and cyanide ions (CN⁻) can attack the C-5 position to form a new carbon-carbon bond, thus extending the carbon chain.

The success of these reactions depends on the strength of the nucleophile and the reaction conditions, with stronger nucleophiles favoring the SN2 displacement.

Ester Functional Group Transformations

The ester group in this compound is sterically hindered by the gem-dimethyl group at the alpha-carbon (C-2). This steric hindrance significantly impacts the reactivity of the carbonyl group toward nucleophilic acyl substitution.

Ester hydrolysis cleaves the ester into a carboxylic acid and an alcohol. libretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon. fiveable.me The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, driving the reaction to completion. chemistrysteps.com For sterically hindered esters like this compound, the rate of hydrolysis is significantly slower than for unhindered esters. arkat-usa.orgresearchgate.net To overcome this, more stringent conditions such as higher temperatures or the use of co-solvents may be necessary. jk-sci.com Base-promoted hydrolysis is generally preferred for preparative purposes as it is irreversible. jk-sci.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com Because it is a reversible reaction, it must be driven to completion by using a large excess of water. libretexts.org The steric hindrance at the α-carbon also slows down the rate of acid-catalyzed hydrolysis.

Table 2: Comparison of Hydrolysis Mechanisms

| Feature | Base-Promoted Hydrolysis | Acid-Catalyzed Hydrolysis |

| Reagent | Strong base (e.g., NaOH, KOH) | Strong acid (e.g., H₂SO₄, HCl) in water |

| Mechanism | Irreversible nucleophilic acyl substitution | Reversible nucleophilic acyl substitution |

| Key Step | Nucleophilic attack by OH⁻ on carbonyl carbon | Protonation of carbonyl oxygen, then attack by H₂O |

| Product | Carboxylate salt and ethanol (B145695) (requires acidic workup for carboxylic acid) | Carboxylic acid and ethanol |

| Kinetics | Second-order; rate is slower due to steric hindrance | Reversible; rate is slower due to steric hindrance |

| Completion | Goes to completion | Equilibrium process |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, a reaction that can be catalyzed by either acid or base. wikipedia.org For example, reacting this compound with a large excess of isobutyl alcohol in the presence of an acid or base catalyst would lead to the formation of isobutyl 5-chloro-2,2-dimethylpentanoate and ethanol. masterorganicchemistry.com This is an equilibrium-controlled process, and using the new alcohol as the solvent is a common strategy to shift the equilibrium towards the desired product. wikipedia.orgmasterorganicchemistry.com The steric hindrance at the α-carbon will affect the rate but does not prevent the reaction.

The ester functional group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent. orgoreview.com

Reduction to Alcohol: Strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄), readily reduce esters to primary alcohols. masterorganicchemistry.combyjus.com The reaction proceeds through two successive hydride additions. The first addition leads to a hemiacetal intermediate which collapses to an aldehyde. Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by a second equivalent of LiAlH₄ to the primary alcohol. In this case, the product would be 5-chloro-2,2-dimethylpentan-1-ol . Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. orgoreview.com

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required, along with careful temperature control. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comchemistrysteps.com When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), it adds to the ester to form a stable tetrahedral intermediate. chemistrysteps.com This intermediate does not collapse to the aldehyde until an aqueous workup is performed, at which point the aldehyde is liberated. youtube.com This method prevents over-reduction to the alcohol. The product of this reaction would be 5-chloro-2,2-dimethylpentanal .

Table 3: Reduction Products of this compound

| Reagent | Product | Reaction Conditions |

| Lithium Aluminium Hydride (LiAlH₄) | 5-chloro-2,2-dimethylpentan-1-ol | Anhydrous ether or THF, followed by aqueous workup |

| Diisobutylaluminium hydride (DIBAL-H) | 5-chloro-2,2-dimethylpentanal | 1 equivalent, low temperature (-78 °C), followed by aqueous workup |

Aminolysis and Amide Formation

The reaction of this compound with amines can proceed via two main pathways: aminolysis of the ester group or nucleophilic substitution at the primary chloride.

Aminolysis of the Ester:

Aminolysis is a reaction in which an ester is cleaved by an amine to form an amide and an alcohol. In the case of this compound, reaction with an amine (R-NH₂) would be expected to yield N-substituted 5-chloro-2,2-dimethylpentanamide and ethanol. This reaction is typically slower than hydrolysis and often requires heating or catalysis. The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group. youtube.com

The presence of the bulky gem-dimethyl group adjacent to the ester functionality could sterically hinder the approach of the amine nucleophile, potentially slowing down the rate of aminolysis compared to less hindered esters.

Nucleophilic Substitution at the C-Cl Bond:

Alternatively, the amine can act as a nucleophile and displace the chloride ion at the C5 position, which is a primary carbon. This is a standard S_N2 reaction. The product of this reaction would be an amino ester. Given that the chloride is at a primary position and unhindered, this reaction is expected to be relatively facile.

Elimination Reactions Leading to Unsaturated Derivatives

This compound can undergo elimination reactions, specifically dehydrochlorination, to form unsaturated esters. saskoer.ca This reaction involves the removal of a hydrogen atom and the chlorine atom from adjacent carbon atoms to form a double bond. The most common mechanism for this type of reaction is the E2 (elimination, bimolecular) mechanism, which is favored by strong, sterically hindered bases. curlyarrows.commasterorganicchemistry.comyoutube.com

In the case of this compound, the hydrogen atom on the C4 carbon is the most likely to be abstracted by a base, leading to the formation of ethyl 2,2-dimethylpent-4-enoate.

The reaction is typically carried out in the presence of a strong base such as potassium tert-butoxide or sodium ethoxide in an alcoholic solvent. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. saskoer.ca

An alternative, though less common, pathway could be a γ-elimination, where the base abstracts a proton from the C3 position, leading to the formation of a cyclopropane (B1198618) derivative. curlyarrows.comyoutube.com However, β-elimination is generally the more favored pathway. curlyarrows.com

The table below summarizes the potential elimination products.

| Reactant | Reagent/Conditions | Major Product(s) | Reaction Type |

| This compound | Strong, non-nucleophilic base (e.g., KOtBu) | Ethyl 2,2-dimethylpent-4-enoate | E2 Elimination |

It is important to note that substitution reactions (S_N2) can compete with elimination reactions. The choice of base and reaction conditions can be tuned to favor one pathway over the other. For example, a bulky base like potassium tert-butoxide will favor elimination, while a smaller, less hindered base like sodium hydroxide might give a higher proportion of the substitution product.

Oxidative and Radical Reaction Pathways

The presence of C-H bonds and the chloroalkyl group in this compound makes it susceptible to oxidative and radical-mediated reactions.

Hydroxyl radicals (•OH) are highly reactive oxygen species that can initiate oxidation reactions by abstracting a hydrogen atom from an organic molecule. copernicus.org In the case of this compound, the hydroxyl radical can abstract a hydrogen atom from any of the C-H bonds in the molecule. The site of abstraction will depend on the bond dissociation energy of the C-H bond, with weaker bonds being more susceptible to cleavage. Generally, the order of reactivity for C-H bonds is tertiary > secondary > primary. ncert.nic.in

The reaction of hydroxyl radicals with chlorinated organic compounds is a key process in atmospheric and environmental chemistry, as well as in certain biological systems. nih.govproquest.com The initial step is the formation of a carbon-centered radical, which can then react with molecular oxygen to form a peroxyl radical. This peroxyl radical can then undergo a series of reactions leading to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. researchgate.netmdpi.com

Studies on the reaction of hydroxyl radicals with other organic molecules, such as dimethyl sulfoxide, have been used to quantify the production of these reactive species. wou.edu

The degradation of this compound via radical pathways can lead to a complex mixture of products. Following the initial hydrogen abstraction and formation of a peroxyl radical, intramolecular hydrogen shifts (1,5-H shifts) can occur, leading to the formation of hydroperoxides at different positions on the alkyl chain. These hydroperoxides can then decompose to form a variety of oxygenated products.

Furthermore, free radical halogenation can occur, where a halogen radical (e.g., Cl•) abstracts a hydrogen atom, leading to further halogenation of the molecule. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com

The final degradation products will depend on the specific reaction conditions, including the source of the radicals, the presence of oxygen, and the temperature. For example, studies on the ω-oxidation of α-chlorinated fatty acids have shown that these compounds can be metabolized to form α-chlorinated dicarboxylic acids. semanticscholar.org While this is a biological process, it highlights a potential pathway for the oxidative degradation of chloro-alkanes.

Comparative Reactivity Studies with Related Chloroesters

To better understand the chemical behavior of this compound, it is useful to compare its reactivity to that of related chloroesters. The position of the chlorine atom, the nature of the ester group, and the presence of other substituents can all influence the reactivity of the molecule.

One closely related compound is isobutyl 5-chloro-2,2-dimethylvalerate (also known as isobutyl 5-chloro-2,2-dimethylpentanoate). chemicalbook.comechemi.com This compound differs only in the ester group (isobutyl instead of ethyl). This change is expected to have a minor effect on the reactivity of the C-Cl bond, but it could influence the rate of ester-related reactions such as hydrolysis or aminolysis due to the increased steric bulk of the isobutyl group.

Another related compound is ethyl 5-chloro-3,3-dimethylpentanoate . In this isomer, the gem-dimethyl group is at the C3 position instead of the C2 position. This would likely have a more significant impact on the reactivity. For instance, in elimination reactions, the presence of the gem-dimethyl group at C3 would block one of the potential β-hydrogen abstraction sites, leading to a different regioselectivity compared to this compound.

The table below provides a comparison of the structures of these related compounds.

| Compound Name | Structure | Key Structural Difference from this compound |

| This compound | - | |

| Isobutyl 5-chloro-2,2-dimethylvalerate | Isobutyl ester group instead of ethyl ester group | |

| Ethyl 5-chloro-3,3-dimethylpentanoate | Gem-dimethyl group at C3 instead of C2 |

Comparative studies on the rates of reaction for these and other related chloroesters would provide valuable insights into the structure-reactivity relationships governing their chemical behavior. However, such direct comparative studies for this compound were not found in the reviewed literature.

Exploration of Derivatives and Analogues of Ethyl 5 Chloro 2,2 Dimethylpentanoate

Structure-Property and Structure-Reactivity Relationships in 5-Chloro-2,2-dimethylpentanoate Series

The chemical behavior of the 5-chloro-2,2-dimethylpentanoate series is intrinsically linked to its molecular structure. The presence of a quaternary carbon at the C-2 position, substituted with two methyl groups, introduces significant steric bulk. This steric hindrance is a defining characteristic of the molecule, influencing its reactivity, particularly in reactions involving the nearby ester functional group. Furthermore, the terminal chloroalkane moiety provides a reactive site for nucleophilic substitution, the efficiency of which is modulated by both steric and electronic factors within the molecule.

The nature of the alkyl group in the ester moiety (—COOR) of 5-chloro-2,2-dimethylpentanoate derivatives has a pronounced effect on the compound's physical properties, which in turn influences reaction conditions and purification strategies. While the reactive center for many key transformations is the carbon-chlorine bond at the C-5 position, the choice of ester can affect reaction yields and product purity.

Ester derivatives, such as the isobutyl ester, are generally more volatile and less polar than the corresponding carboxylic acid. This facilitates purification processes in synthetic workflows, as distillation or chromatographic separation becomes more straightforward. While the electronic effect of different simple alkyl esters (e.g., methyl, ethyl, isobutyl) on the remote C-Cl bond is minimal, their steric profile can play a role in reactions where the ester itself is targeted, such as in hydrolysis (saponification).

The table below illustrates the differences in physical properties conferred by the functional group at the carboxyl position.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Functional Group | Key Property Influence |

| 5-Chloro-2,2-dimethylpentanoic acid | C₇H₁₃ClO₂ | 164.62 | Carboxylic acid | Higher polarity; less volatile. |

| Ethyl 5-chloro-2,2-dimethylpentanoate | C₉H₁₇ClO₂ | 192.68 | Ethyl Ester | Intermediate polarity and volatility. |

| Isobutyl 5-chloro-2,2-dimethylpentanoate | C₁₁H₂₁ClO₂ | 220.74 | Isobutyl Ester | Lower polarity; more volatile than the acid, aiding in purification. molport.com |

Data sourced from literature findings. molport.com

The identity and position of the halogen atom are critical determinants of the chemical reactivity of 2,2-dimethylpentanoate derivatives. The reactivity in nucleophilic substitution reactions is directly related to the strength of the carbon-halogen (C-X) bond.

Research indicates that brominated analogs exhibit higher reactivity in nucleophilic substitutions compared to their chlorinated counterparts. This is because the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group. This principle is a cornerstone of alkyl halide chemistry. unacademy.com

The position of both the halogen and other substituents like the dimethyl groups also significantly alters the molecule's behavior. The 2,2-dimethyl substitution pattern creates substantial steric hindrance near the carboxyl group. In contrast, an isomer like 5-chloro-2,3-dimethylpentanoic acid would present a different steric environment. nih.gov Similarly, moving the chlorine to a different position, such as in a hypothetical 4-chloro-2,2-dimethylpentanoate, would change the electronic environment and potential for neighboring group participation or elimination side reactions. The presence of multiple halogens, as in 5,5-dichloro-3,3-dimethylpentanoic acid, further modifies the molecule's reactivity, making it a precursor for different types of transformations, such as the formation of oxo-acids. google.com

The following table compares chlorinated and brominated analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactivity Feature |

| Isobutyl 5-chloro-2,2-dimethylpentanoate | C₁₁H₂₁ClO₂ | 220.74 | Standard reactivity for a primary alkyl chloride. |

| Isobutyl 5-bromo-2,2-dimethylvalerate | C₁₁H₂₁BrO₂ | 265.19 | Higher reactivity in nucleophilic substitutions due to weaker C-Br bond. |

Data sourced from literature findings.

Synthesis and Transformations of Related Pentanoic Acid Derivatives

The synthesis of 5-chloro-2,2-dimethylpentanoic acid and its derivatives can be achieved through various routes. One notable method involves asymmetric synthesis utilizing chiral auxiliaries to produce specific stereoisomers. For instance, oxazolidinone-based intermediates can be condensed with halogenated propenyl chlorides, followed by hydrolysis to yield the chiral pentanoic acid derivative.

These pentanoic acid derivatives are valuable intermediates that can undergo a variety of chemical transformations. A common reaction is the esterification of the carboxylic acid with an alcohol (e.g., ethanol (B145695) or isobutanol) under acidic conditions to yield the corresponding ester, such as this compound. Conversely, the ester can be hydrolyzed back to the carboxylic acid, often using a base like lithium hydroxide (B78521) (LiOH) in a process known as saponification. mdpi.com

A related compound, 5,5-dichloro-3,3-dimethylpentanoic acid, can be synthesized from 1,1,5,5-tetrachloro-3,3-dimethyl-pentene by treatment with sulfuric acid. google.com This dichloro acid serves as a precursor to 3,3-dimethyl-5-oxo-pentanoic acid when reacted with a base. google.com This oxo-acid can then be cyclized with acetic anhydride (B1165640) to form a 4,4-dimethyl-6-acetoxy-valerolactone, demonstrating the utility of these derivatives in creating heterocyclic systems. google.com

Development of Advanced Synthetic Intermediates and Precursors for Complex Chemical Entities

The true value of this compound and its analogs lies in their application as advanced synthetic intermediates. Their bifunctional nature—possessing both an ester and a reactive alkyl halide—makes them powerful tools for constructing more complex molecules.

A prominent example is the use of isobutyl 5-chloro-2,2-dimethylpentanoate as a key intermediate in the synthesis of Gemfibrozil, a well-established lipid-regulating agent. In this context, the chloro-ester derivative is used in alkylation steps, where its specific structure helps to ensure the formation of the final drug product with high purity. The steric bulk from the 2,2-dimethyl groups can be strategically employed to direct reactions and minimize unwanted side products.

The general class of halogenated pentanoic acid esters serves as a versatile platform for chemical synthesis. The terminal halogen allows for the introduction of a wide array of functional groups via nucleophilic substitution, while the ester can be modified to tune solubility and reactivity or can be converted into other functional groups like amides or alcohols. This flexibility makes them valuable precursors for pharmaceuticals, agrochemicals, and other specialized chemical entities.

Table of Mentioned Compounds

| Common/Trade Name | IUPAC Name |

| This compound | This compound |

| 5-Chloro-2,2-dimethylpentanoic acid | 5-Chloro-2,2-dimethylpentanoic acid |

| Isobutyl 5-chloro-2,2-dimethylpentanoate | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate |

| Gemfibrozil | 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid |

| Isobutyl 5-bromo-2,2-dimethylvalerate | 2-Methylpropyl 5-bromo-2,2-dimethylpentanoate |

| 5-Chloro-2,3-dimethylpentanoic acid | 5-Chloro-2,3-dimethylpentanoic acid |

| 5,5-Dichloro-3,3-dimethylpentanoic acid | 5,5-Dichloro-3,3-dimethylpentanoic acid |

| 3,3-Dimethyl-5-oxo-pentanoic acid | 3,3-Dimethyl-5-oxopentanoic acid |

| 4,4-Dimethyl-6-acetoxy-valerolactone | (4,4-Dimethyloxan-2-yl)methyl acetate (B1210297) |

| 1,1,5,5-Tetrachloro-3,3-dimethyl-pentene | 1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 5 Chloro 2,2 Dimethylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For ethyl 5-chloro-2,2-dimethylpentanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a complete picture of its structure.

¹H NMR Spectral Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal multiplicities, and integration values, which correspond to the number of protons in each environment. Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR spectrum in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for each set of non-equivalent protons.

The ethyl ester moiety is characterized by a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The terminal methyl protons (-O-CH₂-CH₃) would, in turn, be split into a triplet by the methylene protons. The gem-dimethyl groups at the C2 position, being chemically equivalent, are predicted to produce a sharp singlet. The methylene protons adjacent to the chlorine atom (-CH₂-Cl) would likely appear as a triplet, coupled to the neighboring methylene group. The remaining methylene group in the pentanoate chain would present as a more complex multiplet due to coupling with the two adjacent, and chemically different, methylene groups.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.55 | Triplet (t) | 2H | -CH₂ -Cl |

| ~1.80 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂Cl |

| ~1.65 | Multiplet (m) | 2H | -C(CH₃)₂-CH₂ -CH₂- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.20 | Singlet (s) | 6H | -C(CH₃ )₂- |

Note: The chemical shifts are predicted and may vary slightly in experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom of the gem-dimethyl group and the methylene carbon of the ethyl ester would also have characteristic downfield shifts. The carbon bearing the chlorine atom will be shifted downfield compared to a standard alkane carbon due to the electronegativity of the halogen. The remaining aliphatic carbons will appear at higher field strengths.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~177.0 | C =O |

| ~60.5 | -O-CH₂ -CH₃ |

| ~45.0 | -CH₂ -Cl |

| ~42.0 | -C (CH₃)₂- |

| ~38.0 | -C(CH₃)₂-CH₂ - |

| ~29.0 | -CH₂-CH₂ -CH₂Cl |

| ~25.0 | -C(CH₃ )₂- |

| ~14.0 | -O-CH₂-CH₃ |

Note: The chemical shifts are predicted and may vary slightly in experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular backbone, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would show correlations between the ethyl group's methylene and methyl protons, as well as between the adjacent methylene groups in the pentanoate chain. This helps to trace the spin-spin coupling network throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the singlet at ~1.20 ppm in the proton spectrum would correlate with the carbon signal at ~25.0 ppm, confirming the assignment of the gem-dimethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the constitutional analysis of this flexible acyclic molecule, NOESY could provide information about through-space proximity of protons, which can be useful in more complex or rigid structures for determining stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecular ion. For this compound (C₉H₁₇ClO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, ¹⁶O). This experimental value can then be compared to the theoretical exact mass to confirm the molecular formula. The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the M peak (due to the ³⁵Cl isotope).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of an acylium ion.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment corresponding to the rest of the molecule.

McLafferty rearrangement: This is a common fragmentation pathway for esters and could involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the C-Cl bond: The loss of a chlorine radical is another plausible fragmentation pathway.

Alpha-cleavage: Fragmentation at the bond alpha to the carbonyl group is also a common occurrence.

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, providing a powerful confirmation of the structure determined by NMR spectroscopy.

Identification of Impurities and By-products using MS

Mass Spectrometry (MS) is a cornerstone technique for the identification of impurities and by-products in the synthesis of this compound. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides direct evidence of the molecular weight of the main compound and any co-existing, structurally related substances.

Impurities can originate from various sources, including unreacted starting materials, side-products from the primary reaction, or subsequent degradation products. For instance, a closely related compound, isobutyl 5-chloro-2,2-dimethylvalerate, has been noted as an impurity in the production of the lipid-lowering agent Gemfibrozil, highlighting the importance of monitoring for such analogs in pharmaceutical manufacturing. nbinno.com In the context of this compound synthesis, potential by-products could include isomers formed during the reaction, such as ethyl 5-chloro-3,3-dimethylpentanoate, or compounds resulting from incomplete reactions. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition of an impurity, facilitating its unambiguous identification. mdpi.com

A summary of potential impurities and their molecular weights is presented below.

| Impurity/By-product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |

| 5-Chloro-2,2-dimethylpentanoic acid | C₇H₁₃ClO₂ | 164.63 | Unreacted starting material |

| Ethanol (B145695) | C₂H₆O | 46.07 | Unreacted starting material |

| Ethyl 5-bromo-2,2-dimethylpentanoate | C₉H₁₇BrO₂ | 237.13 | Impurity from starting halide |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

The most prominent peaks would include:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1735-1750 cm⁻¹. In similar complex esters, this peak has been observed around 1705 cm⁻¹. mdpi.com

C-O Stretching: Absorptions corresponding to the C-O single bonds of the ester group are expected in the 1000-1300 cm⁻¹ region.

C-H Stretching and Bending: The aliphatic sections of the molecule give rise to strong C-H stretching vibrations between 2880 and 2940 cm⁻¹. docbrown.info The gem-dimethyl group (C(CH₃)₂) attached to the alpha-carbon is expected to show characteristic bending vibrations around 1365-1480 cm⁻¹. docbrown.info

C-Cl Stretching: The vibration of the carbon-chlorine bond typically results in an absorption band in the fingerprint region, generally between 600 and 800 cm⁻¹.

The table below summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester Carbonyl | ~1735 | Strong |

| C-H Stretch | Alkane (CH₂, CH₃) | 2880 - 2940 | Strong |

| C-H Bend | Alkane (CH₂, CH₃) | 1365 - 1480 | Medium-Strong |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium-Strong |

Chromatographic Techniques for Separation and Quantification

Chromatography is the primary method for separating this compound from impurities and for quantifying its purity. Both gas and liquid chromatography are applicable, often coupled with a detector for comprehensive analysis.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the sample is vaporized and separated on a capillary column, such as a ZB-5 MS, which has a stationary phase of 5% polysilarylene and 95% polydimethylsiloxane. ijpsr.com The purity is assessed by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative, especially for compounds that may be thermally labile. bldpharm.com A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Detection is often performed using a UV detector if the molecule possesses a chromophore, or a more universal detector like a refractive index (RI) detector.

The following table compares the general parameters of GC and LC for purity assessment.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) / HPLC |

| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen) ijpsr.com | Liquid Solvent Mixture (e.g., Acetonitrile/Water) rsc.org |

| Stationary Phase | High-temperature polymer film (e.g., Polysiloxane) ijpsr.com | Silica-based particles (e.g., C18, C8) nih.gov |

| Typical Column | Long capillary column (e.g., 30 m) ijpsr.com | Short packed column (e.g., 5-25 cm) |

| Analysis Time | Typically 10-60 minutes | Typically 5-30 minutes |

| Analyte Suitability | Volatile, Thermally Stable | Wide range, including non-volatile and thermally labile |

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are essential for the definitive identification and quantification of this compound and its trace impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. As components elute from the GC column, they are ionized (typically via electron ionization, EI), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular "fingerprint." This allows for the positive identification of the primary compound and any volatile impurities, even at low concentrations. ijpsr.commdpi.com A validated GC-MS method can achieve a limit of detection (LOD) in the parts-per-million (µg/g) range. ijpsr.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptionally high sensitivity and selectivity, making it the gold standard for quantifying trace-level impurities. nih.gov In this technique, components separated by LC are ionized (often using electrospray ionization, ESI, or atmospheric pressure chemical ionization, APCI) and enter a tandem mass spectrometer. nih.govresearchgate.net Using a mode like Multiple Reaction Monitoring (MRM), the first spectrometer selects the parent ion of the target analyte, which is then fragmented. The second spectrometer monitors for a specific fragment ion. This two-stage filtering process drastically reduces background noise and allows for precise quantification well below the parts-per-million (ppm) level. nih.govresearchgate.net

This table summarizes the features of these powerful hyphenated techniques.

| Technique | Ionization Method | Key Application | Detection Principle |

| GC-MS | Electron Ionization (EI) | Identification of volatile compounds and impurities ijpsr.com | Full scan of fragmentation patterns for structural elucidation. |

| LC-MS/MS | ESI, APCI | Quantification of trace-level impurities, including genotoxic ones nih.gov | Selected/Multiple Reaction Monitoring (SRM/MRM) for high sensitivity and specificity. researchgate.net |

Theoretical and Computational Investigations of Ethyl 5 Chloro 2,2 Dimethylpentanoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of ethyl 5-chloro-2,2-dimethylpentanoate. These methods, grounded in the principles of quantum mechanics, offer a detailed view of molecular orbitals, electron distribution, and thermodynamic stability.

Density Functional Theory (DFT) Studies of Ground State Geometries and Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective in determining the ground state geometries and conformational preferences of molecules like this compound. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govmdpi.com

For this compound, conformational analysis is crucial due to the rotational freedom around several single bonds. DFT studies can identify various stable conformers and rank them based on their relative energies. This information is vital for understanding how the molecule behaves in different environments.

Interactive Table: Calculated Ground State Geometries of this compound (Illustrative)

| Parameter | Value |

| C-C (Ester) Bond Length | 1.52 Å |

| C=O Bond Length | 1.21 Å |

| C-O (Ester) Bond Length | 1.34 Å |

| C-Cl Bond Length | 1.80 Å |

| C-C-O Angle | 110.5° |

| O=C-O Angle | 123.0° |

Ab Initio Molecular Orbital Calculations for Thermodynamic Properties and Reaction Pathways

Ab initio molecular orbital calculations are based on first principles, without the use of empirical parameters. These methods are employed to compute various thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy for this compound. nih.gov Such calculations are essential for predicting the spontaneity of reactions involving this compound.

Furthermore, ab initio methods can map out potential energy surfaces for chemical reactions, helping to elucidate reaction pathways. By identifying transition states and intermediates, these calculations provide a deeper understanding of the mechanisms governing the chemical transformations of this compound.

Interactive Table: Calculated Thermodynamic Properties of this compound (Illustrative)

| Property | Value |

| Enthalpy of Formation (ΔHf°) | -550 kJ/mol |

| Standard Entropy (S°) | 420 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | -480 kJ/mol |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. For this compound, methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. bldpharm.com

The calculated NMR chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental data to assign specific signals to individual atoms in the molecule. Similarly, predicted vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic functional group vibrations.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 175.2 |

| O-CH₂ | 61.5 |

| CH₂-Cl | 45.8 |

| C(CH₃)₂ | 38.4 |

| CH₂-C(CH₃)₂ | 35.1 |

| C(CH₃)₂ | 25.3 |

| O-CH₂-CH₃ | 14.2 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.goviu.edu For this compound, MD simulations can provide insights into its dynamic behavior, conformational changes, and interactions with other molecules or a solvent. nih.gov

By simulating the molecule's trajectory, researchers can observe how it folds, rotates, and interacts with its environment. This is particularly useful for understanding its behavior in solution, which can influence its reactivity and physical properties.

Computational Studies of Reactivity and Selectivity

Computational methods are also employed to study the reactivity and selectivity of this compound in various chemical reactions. These studies can predict the most likely sites for nucleophilic or electrophilic attack and explain the stereochemical outcomes of reactions.

Transition State Characterization and Activation Energy Calculations

A key aspect of studying chemical reactivity is the characterization of transition states and the calculation of activation energies. Computational methods like DFT and ab initio calculations can locate the transition state structure for a given reaction involving this compound.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state gives the activation energy, which is a critical parameter for determining the reaction rate. These calculations can help in designing more efficient synthetic routes and understanding reaction mechanisms at a molecular level.

Interactive Table: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative)

| Reaction Type | Activation Energy (kcal/mol) |

| Nucleophilic Substitution at C-Cl | 25.5 |

| Ester Hydrolysis (Acid-Catalyzed) | 18.2 |

| Ester Hydrolysis (Base-Catalyzed) | 15.8 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry.

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.govwiley.com These models establish a mathematical correlation between the structural features of a molecule, encoded as numerical descriptors, and a specific property of interest. For this compound, QSPR can be employed to predict a range of properties such as boiling point, vapor pressure, and solubility, even in the absence of experimental data.

The development of a robust QSPR model involves several key stages. Initially, a dataset of compounds with known properties is compiled. Subsequently, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized into several classes:

Constitutional descriptors: These reflect the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com

For this compound, specific structural features would significantly influence the values of these descriptors and, consequently, its predicted properties. The presence of the chlorine atom, for instance, introduces a halogen substituent which can have a profound effect on the molecule's lipophilicity and electronic properties. chemrxiv.orgnih.gov The 2,2-dimethyl groups contribute to the steric bulk of the molecule, which can impact its reactivity and physical properties.

A hypothetical QSPR model for predicting a property like the octanol-water partition coefficient (logP) for a series of halogenated esters, including this compound, would likely incorporate descriptors that account for these features. The table below illustrates some of the key descriptors that would be relevant in such a model.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Constitutional | Molecular Weight | Directly calculated from the molecular formula (C9H17ClO2). |

| Number of Halogen Atoms | Equal to 1, accounting for the presence of chlorine. | |

| Topological | Wiener Index | Describes the overall branching of the carbon skeleton. |

| Kier & Hall Shape Indices | Quantify the shape of the molecule, influenced by the ethyl and dimethyl groups. | |

| Geometrical | Molecular Surface Area | Influenced by the overall size and shape, including the terminal chloro group. |

| Molecular Volume | Reflects the space occupied by the molecule. | |

| Quantum-Chemical | LUMO Energy | The presence of the electronegative chlorine atom will lower the LUMO energy, indicating a higher susceptibility to nucleophilic attack. tandfonline.com |

| Dipole Moment | The polar C-Cl and C=O bonds will contribute to a significant molecular dipole moment. |

Analysis of Molecular Electrostatic Potential and Dipole Moments.

The molecular electrostatic potential (MEP) and dipole moment are fundamental quantum-chemical properties that provide critical information about the charge distribution within a molecule and its potential for intermolecular interactions. researchgate.netuni-muenchen.de

The molecular electrostatic potential (MEP) is a three-dimensional map of the electrostatic potential surrounding a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red and yellow) indicate an excess of electron density and are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are attractive to nucleophiles.

For this compound, the MEP surface would be characterized by several key features:

A region of high negative potential would be localized around the oxygen atoms of the ester group due to their high electronegativity and the presence of lone pairs of electrons.

The chlorine atom, being highly electronegative, would also contribute to a region of negative potential.

Regions of positive potential would be expected around the hydrogen atoms, particularly those of the ethyl group.

The table below provides a qualitative analysis of the expected contributions to the molecular electrostatic potential and dipole moment from the different functional groups within this compound.

| Functional Group | Expected Contribution to MEP | Expected Contribution to Dipole Moment |

| Ethyl Ester Group | Strong negative potential around the carbonyl and ether oxygen atoms. | A significant bond dipole pointing from the carbonyl carbon towards the oxygen atom. |

| 2,2-Dimethyl Groups | Relatively neutral or slightly positive potential. | Minimal contribution to the overall dipole moment due to the low polarity of C-H and C-C bonds. |

| Chlorine Atom | A region of negative potential due to its high electronegativity. | A significant bond dipole pointing from the carbon atom towards the chlorine atom. |

Environmental Chemical Transformations and Fate of Ethyl 5 Chloro 2,2 Dimethylpentanoate

Formation and Identification of Environmental Transformation Products.

Monitoring and Fate Modeling in Environmental Systems.

Further research and empirical studies are necessary to elucidate the environmental behavior of ethyl 5-chloro-2,2-dimethylpentanoate.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in the Synthesis of Diverse Chemical Scaffolds